Cas no 263266-23-5 (3-3-(Trifluoromethoxy)phenoxyaniline)

3-(3-(Trifluoromethoxy)phenoxy)aniline is a fluorinated aromatic amine compound characterized by the presence of a trifluoromethoxy (–OCF₃) and a phenoxy (–OPh) substituent on the aniline core. Its unique structure imparts enhanced chemical stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethoxy group contributes to improved metabolic resistance and bioavailability, while the aniline moiety allows for further functionalization via diazotization or condensation reactions. This compound is particularly useful in the development of active ingredients requiring tailored electronic and steric properties. Its high purity and well-defined reactivity profile ensure consistent performance in specialized organic transformations.
3-3-(Trifluoromethoxy)phenoxyaniline structure
263266-23-5 structure
Product Name:3-3-(Trifluoromethoxy)phenoxyaniline
CAS No:263266-23-5
MF:C13H10F3NO2
MW:269.219213962555
MDL:MFCD06656972
CID:247571
PubChem ID:10880118
Update Time:2025-05-24

3-3-(Trifluoromethoxy)phenoxyaniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,3-[3-(trifluoromethoxy)phenoxy]-
    • 3-(3-TRIFLUOROMETHOXY-PHENOXY)-PHENYLAMINE
    • 3-(3-(TRIFLUOROMETHOXY)PHENOXY)BENZENAMINE
    • 3-[3-(Trifluoromethoxy)phenoxy]aniline
    • Benzenamine, 3-[3-(trifluoromethoxy)phenoxy]-
    • EN300-156646
    • SB82006
    • SCHEMBL3277697
    • AMY38332
    • 3-(3-(Trifluoromethoxy)phenoxy)aniline
    • A1-49783
    • 263266-23-5
    • 3-(3-trifluoromethoxyphenoxy)aniline
    • DTXSID60446945
    • 3-3-(Trifluoromethoxy)phenoxyaniline
    • MDL: MFCD06656972
    • Inchi: 1S/C13H10F3NO2/c14-13(15,16)19-12-6-2-5-11(8-12)18-10-4-1-3-9(17)7-10/h1-8H,17H2
    • InChI Key: FKRCEIZCVARCOD-UHFFFAOYSA-N
    • SMILES: FC(OC1=CC=CC(=C1)OC1C=CC=C(C=1)N)(F)F

Computed Properties

  • Exact Mass: 269.06636305g/mol
  • Monoisotopic Mass: 269.06636305g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 44.5Ų

3-3-(Trifluoromethoxy)phenoxyaniline Pricemore >>

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3-3-(Trifluoromethoxy)phenoxyaniline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:263266-23-5)3-(3-(Trifluoromethoxy)phenoxy)aniline
Order Number:A928381
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:54
Price ($):367.0
Email:sales@amadischem.com

Additional information on 3-3-(Trifluoromethoxy)phenoxyaniline

3-(Trifluoromethoxy)Phenoxyaniline: A Comprehensive Overview

3-(Trifluoromethoxy)Phenoxyaniline, identified by the CAS registry number 263266-23-5, is a compound of significant interest in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which combines a trifluoromethoxy group attached to a phenyl ring, further connected to an aniline moiety via an ether linkage. The trifluoromethoxy group introduces electronic and steric effects that make this compound versatile for various applications.

The synthesis of 3-(Trifluoromethoxy)Phenoxyaniline typically involves multi-step reactions, often starting from readily available aromatic compounds. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the construction of the ether linkage with high precision.

In terms of chemical properties, 3-(Trifluoromethoxy)Phenoxyaniline exhibits notable stability under standard conditions, though it may undergo hydrolysis under specific pH and temperature conditions. Its electronic properties, influenced by the electron-withdrawing trifluoromethoxy group, make it a valuable component in the design of functional materials. For example, this compound has been explored as a building block for advanced polymers and organic semiconductors.

The application of 3-(Trifluoromethoxy)Phenoxyaniline extends into the pharmaceutical industry, where its structure serves as a scaffold for drug discovery programs targeting various therapeutic areas. Recent studies have highlighted its potential as a lead compound in anti-inflammatory and anticancer drug development due to its ability to modulate key cellular pathways.

From an environmental perspective, understanding the fate and transport of 3-(Trifluoromethoxy)Phenoxyaniline in natural systems is crucial for risk assessment and regulatory purposes. Research indicates that this compound exhibits moderate biodegradability under aerobic conditions, though further investigation is needed to assess its long-term ecological impacts.

In conclusion, 3-(Trifluoromethoxy)Phenoxyaniline, with its unique chemical structure and diverse applications, remains a focal point for ongoing research and development efforts across multiple disciplines. As new synthetic methodologies and application areas emerge, this compound continues to demonstrate its value as a versatile building block in modern chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:263266-23-5)3-(3-(Trifluoromethoxy)phenoxy)aniline
A928381
Purity:99%
Quantity:1g
Price ($):367.0
Email